REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].C1COCC1.C(N(CC)CC)C.[Br:21][C:22]1[C:23]([F:32])=[CH:24][C:25](F)=[C:26]([N+:28]([O-:30])=[O:29])[CH:27]=1>CN(C=O)C>[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH:7][C:25]1[CH:24]=[C:23]([F:32])[C:22]([Br:21])=[CH:27][C:26]=1[N+:28]([O-:30])=[O:29])[CH3:3] |f:0.1|
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Name
|
|
Quantity
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7.61 g
|
Type
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reactant
|
Smiles
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Cl.C(C)OC(CN)=O
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.64 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=CC(=C(C1)[N+](=O)[O-])F)F
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNC1=C(C=C(C(=C1)F)Br)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |